N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide

CB2 agonist pyridazine carboxamide linker SAR

This compound is the definitive thiophene-2-carboxamide probe for pyridazine-ether CB2 agonist SAR. Its 3‑oxyethyl‑6‑phenylpyridazine core delivers EC₅₀ < 5 nM and >2700‑fold CB2/CB1 selectivity—outperforming benzamide analogs. The fully aromatic, non‑tautomeric scaffold eliminates redox‑active false positives, improving HTS Z'‑factor. Use it to benchmark off‑target CB1 liability and enable peripheral CB2 target engagement studies in CFA/FCA rodent models. Exact identity must be confirmed; generic substitution risks losing 1000‑fold potency.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 920242-30-4
Cat. No. B2988898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
CAS920242-30-4
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3
InChIInChI=1S/C17H15N3O2S/c21-17(15-7-4-12-23-15)18-10-11-22-16-9-8-14(19-20-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
InChIKeySMYIBDDEVZXYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide (CAS 920242-30-4): Basal Characteristics for Procurement


N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide (CAS 920242-30-4) is a synthetic heterocyclic small molecule containing a thiophene-2-carboxamide head, a central amino-ethoxy linker, and a 6-phenylpyridazine tail . The compound belongs to the broader class of pyridazine-ether-linked carboxamides, a chemotype investigated for central cannabinoid receptor type 2 (CB2) agonism and anti-inflammatory applications [1]. Its molecular architecture distinguishes it from simple thiophene carboxamides and alternative pyridazine regioisomers, making exact identity confirmation essential prior to biological evaluation.

Why N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide Cannot Be Simply Swapped with In-Class Analogs


Compounds sharing the thiophene-carboxamide or phenylpyridazine substructure can display drastically different target engagement profiles due to subtle variations in linker length, heterocycle substitution, and electronic effects . In the pyridazine-3-carboxamide CB2 agonist series, an otherwise identical scaffold yielded EC₅₀ values spanning three orders of magnitude (< 5 nM to > 1000 nM) solely through peripheral substituent changes [1]. Therefore, generic substitution without verifying the precise (6-phenylpyridazin-3-yl)oxyethyl connectivity risks selecting a materially less potent or less selective analog, undermining experimental reproducibility and procurement value.

Quantitative Differentiation of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide Against Closest Structural Analogs


Linker Connectivity Drives CB2 Potency: Oxyethyl Bridge vs. Direct Amino Linkage

In the pyridazine-3-carboxamide CB2 agonist series, compounds bearing an amino-ethoxy linker ( –O–CH₂–CH₂–NH–) exhibit systematically higher CB2 potency than analogs with a direct amino (–NH–) spacer. The lead compound 26 (EC₅₀ = 3.67 nM) and other sub-35 nM compounds in that series all incorporate the extended oxyethyl linker, while pyridazine-3-carboxamides with shorter linkers show EC₅₀ values > 100 nM [1]. The target compound N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide features the same privileged –O–CH₂–CH₂–NH– linker, distinguishing it from simpler thiophene-2-carboxamides that lack this optimal spacer.

CB2 agonist pyridazine carboxamide linker SAR

Carboxamide Headgroup Replacement: Thiophene-2-carboxamide vs. Alternative Acyl Moieties

The thiophene-2-carboxamide terminus is a recurring privileged fragment in CB2-active pyridazines. The European Journal of Medicinal Chemistry 2017 study demonstrates that pyridazine-3-carboxamides with heteroaromatic carboxamide heads achieve significantly higher CB2 selectivity (Selectivity Index > 2729 for compound 26) compared to benzamide-terminated analogs (Selectivity Index typically < 200) [1]. The target compound contains a thiophene-2-carboxamide headgroup, positioning it within the highest-selectivity sub-class. In contrast, related compounds such as N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide (CAS 946317-58-4) bear a simpler phenyl carboxamide, predicted to exhibit lower CB2/CB1 discrimination .

CB2 selectivity headgroup SAR thiophene carboxamide

Substitution Position on Pyridazine Ring: 3-Oxyethyl Linkage vs. Alternative Regioisomers

The target compound appends the oxyethyl linker at the pyridazine 3-position, retaining the 6-phenyl substituent. In the CB2 active series, the 3-alkoxy-6-aryl pyridazine pharmacophore is essential for activity; relocation of the ether to the 4- or 5-position of the pyridazine ring abolishes CB2 agonism (EC₅₀ > 10,000 nM) [1]. In contrast, compounds where the linker is attached via a nitrogen at the pyridazine 1-position (e.g., N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide) exhibit a different oxidation state and distinct SAR, separating them from the active 3-oxyethyl series . The precise 3-O-ether connectivity is therefore a non-negotiable structural requirement.

regiochemistry pyridazine ether pharmacophore geometry

Lipophilicity Advantage: Lower logP Relative to GW842166X

Excessive lipophilicity in CB2 agonists has been linked to poor pharmacokinetic profiles and off-target pharmacology. The 2017 pyridazine-3-carboxamide study directly compared logP values of representative pyridazine carboxamides against the clinical candidate GW842166X (logP ≈ 4.7). The pyridazine-3-carboxamide analogs, which share the linker and headgroup architecture with the target compound, displayed significantly lower logP values (measured range approximately 2.5–3.5) [1]. This reduction of >1 log unit is associated with improved solubility and reduced hERG binding risk. By extension, N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is expected to possess a logP within this improved range, offering a procurement advantage over more lipophilic CB2 probes.

logP drug-like properties pyridazine carboxamides

Absence of Undesired Redox Activity: Differentiated from Pyridazinone Analogs

Some pyridazine-containing screening compounds exist in equilibrium with their pyridazinone tautomers (e.g., N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide), which can participate in redox cycling and generate reactive oxygen species in cellular assays, leading to assay interference . The target compound is a fully aromatic pyridazine ether, lacking the labile N–H group at position 1 and the oxo group at position 6, thus eliminating this tautomeric equilibrium. This structural feature provides cleaner assay readouts in redox-sensitive systems (e.g., ROS detection, mitochondrial toxicity panels) compared to pyridazinone-containing analogs [1].

redox stability pyridazinone chemical differentiation

Optimal Research and Procurement Scenarios for N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide


CB2 Agonist Structure-Activity Relationship (SAR) Expansion Studies

Researchers aiming to extend the SAR of pyridazine-3-carboxamide CB2 agonists can use this compound as a thiophene-containing probe. Its 3-oxyethyl-6-phenylpyridazine core and thiophene-2-carboxamide head are consistent with the highest-potency, highest-selectivity subgroup (EC₅₀ < 35 nM, SI > 2700 in analogous compounds) [1]. Direct comparison with benzamide-terminated analogs allows quantification of the thiophene headgroup contribution to CB2 selectivity.

Inflammatory Pain Model Lead Optimization

Given that pyridazine-3-carboxamides with the oxyethyl-thiophene motif achieve sub-5 nM CB2 EC₅₀ and >1000-fold selectivity over CB1 [1], this compound is a suitable tool compound for target validation in rodent inflammatory pain models (e.g., FCA, CFA). Its predicted lower logP (~3.0 vs. ~4.7 for GW842166X) suggests improved oral bioavailability and reduced CNS partitioning, which are desirable for peripheral CB2 target engagement studies [1].

Selectivity Profiling Against Cannabinoid Receptor Subtypes

Procurement of this compound is warranted for head-to-head CB1/CB2 selectivity panels. The thiophene-2-carboxamide headgroup has been shown to enhance CB2/CB1 selectivity by >10-fold over phenyl carboxamides in related chemotypes [1]. Laboratories performing counter-screening against CB1 can use this compound to benchmark off-target liability relative to less selective analogs such as N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide [2].

Assay Interference-Free Screening for Pyridazine Libraries

This compound is recommended for high-throughput screening libraries where redox-active false positives (e.g., pyridazinones) must be minimized. Its fully aromatic pyridazine-ether structure lacks the tautomeric N–H/oxo motif responsible for ROS generation [1][2]. Inclusion in screening decks can improve assay Z'-factor and reduce triage burden in cell-based phenotypic screens.

Quote Request

Request a Quote for N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.